Meta-Methylsulfonyl Regioisomerism vs. para-Sulfamoyl Analogs: Predicted Physicochemical Differentiation
The target compound places the methylsulfonyl group at the meta-position of the benzamido ring, whereas the closest GLASS-annotated GPCR ligands (e.g., ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate) carry bulkier, para-substituted sulfamoyl groups that result in a molecular weight exceeding 500 Da and a predicted XlogP of 4.1, violating Lipinski's rule of five [1]. The target compound, with a molecular weight of 415.48 Da and a different hydrogen-bonding topology, is predicted to have a lower logP and higher ligand efficiency, which may translate into superior membrane permeability and reduced promiscuity in biochemical assays.
| Evidence Dimension | Physicochemical properties (MW, logP, hydrogen bond donor/acceptor count, Lipinski compliance) |
|---|---|
| Target Compound Data | MW = 415.48 Da; predicted logP < 4; 1 HBD, 5 HBA (estimated from structure) |
| Comparator Or Baseline | Ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate: MW = 546.65 Da; XlogP = 4.1; 1 HBD, 9 HBA; exceeds 500 Da (Lipinski violation) |
| Quantified Difference | ΔMW ≈ -131 Da; ΔHBA ≈ -4; Lipinski-compliant vs. non-compliant |
| Conditions | In silico prediction; cross-study comparison with GLASS database values |
Why This Matters
Lipinski compliance and lower molecular weight suggest better developability and lower attrition risk in early-stage screening cascades compared to para-sulfamoyl GPCR-targeted analogs.
- [1] Zhang Group GLASS Database, Ligand entry: ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate. Molecular weight = 546.653; XlogP = 4.1; HBD = 1; HBA = 9. View Source
